molecular formula C22H19F3N2O5 B11187692 2-[(2H-1,3-Benzodioxol-5-YL)methyl]-5-{[4-(trifluoromethoxy)phenyl]methyl}-octahydropyrrolo[3,4-C]pyrrole-1,3-dione

2-[(2H-1,3-Benzodioxol-5-YL)methyl]-5-{[4-(trifluoromethoxy)phenyl]methyl}-octahydropyrrolo[3,4-C]pyrrole-1,3-dione

Cat. No.: B11187692
M. Wt: 448.4 g/mol
InChI Key: LALBSHTYQHXOQL-CALCHBBNSA-N
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Description

2-[(2H-1,3-Benzodioxol-5-YL)methyl]-5-{[4-(trifluoromethoxy)phenyl]methyl}-octahydropyrrolo[3,4-C]pyrrole-1,3-dione is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a benzodioxole moiety, a trifluoromethoxyphenyl group, and an octahydropyrrolo[3,4-C]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2H-1,3-Benzodioxol-5-YL)methyl]-5-{[4-(trifluoromethoxy)phenyl]methyl}-octahydropyrrolo[3,4-C]pyrrole-1,3-dione typically involves multiple steps, including the formation of the benzodioxole and trifluoromethoxyphenyl intermediates, followed by their coupling with the octahydropyrrolo[3,4-C]pyrrole core. Common synthetic routes may involve:

    Formation of Benzodioxole Intermediate: This step may involve the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of Trifluoromethoxyphenyl Intermediate: This can be achieved through the trifluoromethylation of phenol derivatives using reagents like trifluoromethyl iodide.

    Coupling Reactions: The final step involves coupling the benzodioxole and trifluoromethoxyphenyl intermediates with the octahydropyrrolo[3,4-C]pyrrole core using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(2H-1,3-Benzodioxol-5-YL)methyl]-5-{[4-(trifluoromethoxy)phenyl]methyl}-octahydropyrrolo[3,4-C]pyrrole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(2H-1,3-Benzodioxol-5-YL)methyl]-5-{[4-(trifluoromethoxy)phenyl]methyl}-octahydropyrrolo[3,4-C]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.

    Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2H-1,3-Benzodioxol-5-YL)methyl]-5-{[4-(trifluoromethoxy)phenyl]methyl}-octahydropyrrolo[3,4-C]pyrrole-1,3-dione is unique due to its combination of a benzodioxole moiety, a trifluoromethoxyphenyl group, and an octahydropyrrolo[3,4-C]pyrrole core

Properties

Molecular Formula

C22H19F3N2O5

Molecular Weight

448.4 g/mol

IUPAC Name

(3aS,6aR)-5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-(trifluoromethoxy)phenyl]methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione

InChI

InChI=1S/C22H19F3N2O5/c23-22(24,25)32-15-4-1-13(2-5-15)8-26-10-16-17(11-26)21(29)27(20(16)28)9-14-3-6-18-19(7-14)31-12-30-18/h1-7,16-17H,8-12H2/t16-,17+

InChI Key

LALBSHTYQHXOQL-CALCHBBNSA-N

Isomeric SMILES

C1[C@@H]2[C@H](CN1CC3=CC=C(C=C3)OC(F)(F)F)C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5

Canonical SMILES

C1C2C(CN1CC3=CC=C(C=C3)OC(F)(F)F)C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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